molecular formula C10H11N3OS B1586761 4-(5-Isothiocyanatopyridin-2-yl)morpholine CAS No. 52024-29-0

4-(5-Isothiocyanatopyridin-2-yl)morpholine

Cat. No. B1586761
CAS RN: 52024-29-0
M. Wt: 221.28 g/mol
InChI Key: VLZWMPRZGPULIU-UHFFFAOYSA-N
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Description

4-(5-Isothiocyanatopyridin-2-yl)morpholine is a chemical compound with the molecular formula C10H11N3OS and a molecular weight of 221.28 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-(5-Isothiocyanatopyridin-2-yl)morpholine is 1S/C10H11N3OS/c15-8-12-9-1-2-10 (11-7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 .


Physical And Chemical Properties Analysis

4-(5-Isothiocyanatopyridin-2-yl)morpholine is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 221.28 .

Scientific Research Applications

Morpholine Derivatives as Kinase Inhibitors

Hobbs et al. (2019) explored the discovery of a potent non-nitrogen containing morpholine isostere in the development of selective dual inhibitors of mTORC1 and mTORC2, which are key components in the PI3K-AKT-mTOR pathway. This pathway is crucial for cell growth and proliferation, making its inhibitors valuable for cancer therapy research (Hobbs et al., 2019).

Application in Organic Light-Emitting Diodes (OLEDs)

Tsuboyama et al. (2003) conducted phosphorescence studies on a series of facial homoleptic cyclometalated iridium(III) complexes, which can be used in OLED devices. These complexes demonstrate high efficiency and pure-red emission, highlighting the application of similar compounds in the development of OLED technology (Tsuboyama et al., 2003).

Synthesis of Potent Antimicrobials

Kumar et al. (2007) discussed the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is used for synthesizing potent antimicrobials. This highlights the chemical's role in developing new antimicrobial agents, contributing to pharmaceutical research aimed at combating microbial resistance (Kumar et al., 2007).

Metabolism Study of Morpholinium Compounds

Varynskyi and Kaplaushenko (2020) revealed the determination of the structure of the main metabolite of a specific morpholinium compound through chromatography and mass spectrometry, demonstrating the compound's pharmacokinetic properties. This type of study is crucial for understanding the metabolism and potential therapeutic applications of new drug candidates (Varynskyi & Kaplaushenko, 2020).

Safety And Hazards

4-(5-Isothiocyanatopyridin-2-yl)morpholine is classified as a dangerous substance. It is flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is suspected of damaging fertility and the unborn child. It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

4-(5-isothiocyanatopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c15-8-12-9-1-2-10(11-7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZWMPRZGPULIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380101
Record name 4-(5-isothiocyanatopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Isothiocyanatopyridin-2-yl)morpholine

CAS RN

52024-29-0
Record name 4-(5-isothiocyanatopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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